Coumarin, 3-glyoxyloyl-8-methoxy-

Catalog No.
S524256
CAS No.
92024-91-4
M.F
C12H8O5
M. Wt
232.19 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coumarin, 3-glyoxyloyl-8-methoxy-

CAS Number

92024-91-4

Product Name

Coumarin, 3-glyoxyloyl-8-methoxy-

IUPAC Name

2-(8-methoxy-2-oxochromen-3-yl)-2-oxoacetaldehyde

Molecular Formula

C12H8O5

Molecular Weight

232.19 g/mol

InChI

InChI=1S/C12H8O5/c1-16-10-4-2-3-7-5-8(9(14)6-13)12(15)17-11(7)10/h2-6H,1H3

InChI Key

QFOQBNJFBMEGBY-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C=O

Solubility

Soluble in DMSO

Synonyms

Coumarin, 3-glyoxyloyl-8-methoxy-; 3-Glyoxyl-8-methoxycoumaric aldehyde; 3-Glyoxyloyl-8-methoxycoumarin;

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C=O

Description

The exact mass of the compound Coumarin, 3-glyoxyloyl-8-methoxy- is 232.0372 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Coumarin, 3-glyoxyloyl-8-methoxy-, is a synthetic derivative of coumarin, characterized by the presence of a glyoxyloyl group at the third position and a methoxy group at the eighth position of the coumarin structure. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, owing to the biological properties associated with coumarins in general. Its molecular formula is C12H8O5C_{12}H_{8}O_{5} and it has a molecular weight of 232.19 g/mol .

The reactivity of coumarin derivatives like 3-glyoxyloyl-8-methoxy- is influenced by the functional groups attached to the coumarin nucleus. Common reactions include:

  • Condensation Reactions: Coumarins can undergo condensation with various aldehydes and ketones, leading to the formation of more complex structures.
  • Nucleophilic Substitution: The presence of electrophilic centers allows for nucleophilic attack, which can modify the coumarin structure.
  • Reduction Reactions: Reduction of functional groups can yield hydroxyl or alkyl derivatives, enhancing solubility and biological activity.

These reactions are crucial for synthesizing more potent analogues with improved pharmacological profiles.

Coumarins are known for a range of biological activities, including:

  • Anticancer Properties: Compounds like 3-glyoxyloyl-8-methoxy- have shown promise in targeting cancer cells by inducing apoptosis and inhibiting tumor growth through mechanisms such as caspase activation and disruption of microtubule formation .
  • Antioxidant Activity: Many coumarin derivatives exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Effects: Some studies suggest that coumarins may possess antimicrobial activity against various pathogens.

The specific biological effects of 3-glyoxyloyl-8-methoxy- are still under investigation, but its structural characteristics suggest potential efficacy in cancer treatment.

The synthesis of coumarin derivatives typically involves several classical methods:

  • Knoevenagel Condensation: This method involves the reaction between salicylaldehyde and an appropriate β-ketoester or aldehyde to form the coumarin skeleton.
  • Perkin Reaction: A traditional method where salicylic acid reacts with an anhydride to form coumarins.
  • Pechmann Condensation: This method utilizes phenols and β-ketoesters under acid catalysis to yield coumarins.

For 3-glyoxyloyl-8-methoxy-, specific synthetic routes may involve modifying existing coumarin derivatives through functional group substitutions or additions .

Coumarin, 3-glyoxyloyl-8-methoxy-, is primarily explored for its applications in:

  • Pharmaceutical Development: As a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
  • Cosmetics: Coumarins are often used in fragrances and skin care products due to their pleasant aroma.
  • Agriculture: Some derivatives exhibit herbicidal or fungicidal properties, making them candidates for agricultural applications.

Interaction studies involving 3-glyoxyloyl-8-methoxy- typically focus on its binding affinity to biological targets such as enzymes and receptors. These studies help elucidate its mechanism of action and potential side effects. For example:

  • Enzyme Inhibition Studies: Investigating how this compound interacts with specific enzymes involved in cancer cell proliferation can reveal its therapeutic potential.
  • Receptor Binding Assays: Understanding how well it binds to cellular receptors can provide insights into its efficacy as a drug candidate.

Several compounds share structural similarities with 3-glyoxyloyl-8-methoxy-. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
8-MethoxycoumarinMethoxy group at position 8Exhibits strong fluorescence properties
3-AcetylcoumarinAcetyl group at position 3Known for its anti-inflammatory effects
7-HydroxycoumarinHydroxy group at position 7Displays significant antimicrobial activity
CoumarinBasic structure without additional substituentsUsed widely in perfumes and as a flavoring agent

Each of these compounds has unique properties that differentiate them from 3-glyoxyloyl-8-methoxy-, such as variations in biological activity or physical characteristics. The presence of different functional groups at specific positions on the coumarin nucleus significantly influences their reactivity and biological effects.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Exact Mass

232.0372

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

92024-91-4

Wikipedia

Coumarin, 3-glyoxyloyl-8-methoxy-

Dates

Modify: 2024-02-18
1: Chattha FA, Munawar MA, Nisa M, Ashraf M, Kousar S, Arshad S. Potential antibacterial activity of coumarin and coumarin-3-acetic acid derivatives. Pak J Pharm Sci. 2015 May;28(3):819-23. PubMed PMID: 26004713.
2: Kaur M, Kohli S, Sandhu S, Bansal Y, Bansal G. Coumarin: a promising scaffold for anticancer agents. Anticancer Agents Med Chem. 2015;15(8):1032-48. Review. PubMed PMID: 25553437.
3: Hettie KS, Glass TE. Coumarin-3-aldehyde as a scaffold for the design of tunable PET-modulated fluorescent sensors for neurotransmitters. Chemistry. 2014 Dec 22;20(52):17488-99. doi: 10.1002/chem.201403128. Epub 2014 Oct 24. PubMed PMID: 25346467.

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